6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid
CAS No.:
Cat. No.: VC13710829
Molecular Formula: C11H13FN2O4
Molecular Weight: 256.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13FN2O4 |
|---|---|
| Molecular Weight | 256.23 g/mol |
| IUPAC Name | 2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-4-6(9(15)16)8(12)13-7/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
| Standard InChI Key | YXJYSMNZZIGPTQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=NC(=C(C=C1)C(=O)O)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=C(C=C1)C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid belongs to the nicotinic acid derivative family, featuring a pyridine ring substituted at three positions:
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2-position: Fluorine atom, introducing electronic effects that influence reactivity and binding interactions .
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3-position: Carboxylic acid group, enabling salt formation and hydrogen bonding .
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6-position: Boc-protected amino group, a staple in peptide synthesis for temporary amine protection .
The molecular formula C₁₁H₁₃FN₂O₄ (molecular weight: 256.23 g/mol) reflects its hybrid organic-fluorine composition . The Boc group ((CH₃)₃COC(O)−) enhances solubility in apolar solvents and stabilizes the amine during synthetic steps .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1445962-38-8 | |
| IUPAC Name | 2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
| Molecular Formula | C₁₁H₁₃FN₂O₄ | |
| XLogP3 | 1.2 (predicted) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure:
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¹H NMR (DMSO-d₆): Signals at δ 8.77 (s, 1H, pyridine-H), 8.45 (td, J = 8.4 Hz, 1H), 7.32 (dd, J = 8.3 Hz, 1H), and 1.40 (s, 9H, Boc-CH₃) .
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¹³C NMR: Peaks at δ 165.75 (COOH), 156.1 (Boc carbonyl), and 150.01 (d, J = 249.4 Hz, C-F) .
Synthetic Methodologies
Boc Protection Strategies
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. A typical protocol involves:
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Dissolving 6-amino-2-fluoronicotinic acid in dichloromethane (DCM) with triethylamine (TEA) .
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Adding Boc₂O dropwise at 0°C, followed by stirring at 25°C for 12 hours.
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Quenching with water, extracting with DCM, and purifying via silica gel chromatography (yield: 85–92%) .
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
Fluorination Techniques
Fluorine incorporation at the 2-position is achieved through:
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Halogen Exchange: Using KF in dimethylformamide (DMF) at 120°C .
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Electrophilic Fluorination: Selectfluor® in acetonitrile, yielding regioselective substitution .
Physicochemical and Stability Profiles
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.2 |
| DMSO | 25.6 |
| Ethanol | 3.8 |
Thermal and pH Stability
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Thermal Degradation: Onset at 180°C (DSC), with Boc group decomposition as the primary pathway .
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pH Sensitivity: Stable at pH 2–7; Boc cleavage accelerates under acidic (pH <2) or basic (pH >10) conditions .
Applications in Medicinal Chemistry
Prodrug Development
The Boc group serves as a transient protector for the amine, enabling controlled release in vivo. Post-deprotection (e.g., via trifluoroacetic acid), the free amine participates in:
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Enzyme Inhibition: As seen in kinase inhibitors targeting cancer pathways .
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Antibacterial Agents: Pyridine-carboxylic acid derivatives disrupt bacterial cell wall synthesis .
Radiopharmaceuticals
Fluorine-18 analogs of this compound are investigated for positron emission tomography (PET) tracers. The prosthetic group 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl enables rapid ¹⁸F-labeling of biomolecules .
Case Study: Melanoma Imaging
A derivative, [¹⁸F]ICF01006, demonstrated high tumor-to-background ratios in murine melanoma models, enabling early detection of metastases .
Comparative Analysis with Analogous Compounds
6-Fluoronicotinic Acid (CAS 403-45-2)
While structurally similar, the absence of the Boc group in 6-fluoronicotinic acid limits its utility in multi-step syntheses. Key differences include:
Table 4: Comparative Properties
| Property | 6-((Boc)amino)-2-F Analog | 6-Fluoronicotinic Acid |
|---|---|---|
| Molecular Weight | 256.23 g/mol | 141.11 g/mol |
| Aqueous Solubility | 0.2 mg/mL | 1.5 mg/mL |
| Synthetic Versatility | High (Boc deprotection) | Moderate |
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